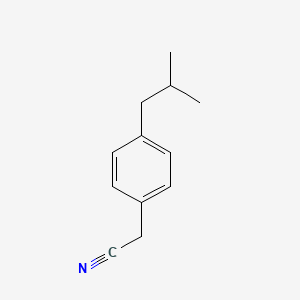

(4-Isobutylphenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Isobutylphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anti-inflammatory Drugs:

One of the most significant applications of (4-Isobutylphenyl)acetonitrile is in the development of anti-inflammatory drugs. It is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound's derivatives exhibit properties that help alleviate pain and reduce inflammation, making them suitable for treating conditions such as arthritis and other rheumatic diseases .

2. Analgesic Properties:

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. Research indicates that compounds derived from this nitrile can provide effective pain relief with fewer gastrointestinal side effects compared to traditional analgesics like aspirin .

Industrial Applications

1. Organic Synthesis:

this compound is utilized as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing other complex organic compounds. For example, it can be transformed into propionic acid derivatives, which have applications in pharmaceuticals and agrochemicals .

2. Solvent in Chemical Processes:

The compound is also employed as a solvent in certain chemical processes due to its favorable properties, such as low toxicity and high solubility for various organic compounds. This makes it useful in laboratories for reactions requiring a stable solvent environment .

Case Studies and Research Findings

Several studies have documented the applications of this compound within medicinal chemistry:

- Case Study 1: A study focused on the synthesis of ibuprofen from this compound demonstrated an efficient multi-step process that yielded high purity levels of the final product. This highlights the compound's utility as a precursor in pharmaceutical manufacturing .

- Case Study 2: Another research effort explored the analgesic effects of derivatives synthesized from this compound. Results indicated significant pain relief comparable to established analgesics but with reduced side effects, supporting its potential use in clinical settings .

Análisis De Reacciones Químicas

Alkylation and Cyano Group Functionalization

(4-Isobutylphenyl)acetonitrile undergoes alkylation reactions to introduce methyl or other alkyl groups. For example:

Hydrolysis to Carboxylic Acids

The nitrile group is hydrolyzed to produce ibuprofen or its derivatives:

-

Acidic Hydrolysis :

Refluxing with acetic acid, water, and concentrated H₂SO₄ converts 2-(4-isobutylphenyl)propionitrile into 2-(4-isobutylphenyl)propionic acid (ibuprofen).

Conditions : 8 hours at reflux, followed by distillation under reduced pressure (15 mm Hg, 125°C).

Yield : Crystallized product with >99.5% purity after recrystallization .Step Reagents/Conditions Outcome Hydrolysis Acetic acid, H₂SO₄, H₂O, reflux Crude ibuprofen formation Purification NaOH extraction, HCl acidification High-purity ibuprofen (>99.5%)

Catalytic Hydrogenation to Amines

Reduction of the nitrile group produces primary amines:

-

SMEAH-Mediated Reduction :

Using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), this compound is reduced to 2-(4-isobutylphenyl)ethylamine.

Conditions : Room temperature, 12-hour reaction time.

Selectivity : Primary amine formation dominates, with trace byproducts .

Reaction with Aldehydes

Residual nitrile reacts with aldehydes to form adducts, enabling purification:

-

Benzaldehyde Adduct Formation :

Excess benzaldehyde (10% over stoichiometric) reacts with unreacted this compound during methylation.

Purpose : Facilitates separation of desired propionitrile via aqueous-organic layer partitioning .

Microbial Biotransformation

Enzymatic hydrolysis pathways convert the nitrile into bioactive derivatives:

-

Hydrolysis to Ibuprofen Amide :

Microbial action (e.g., Rhodococcus spp.) hydrolyzes the nitrile to ibuprofen amide, which is further hydrolyzed to ibuprofen.

Applications : Eco-friendly synthesis route for pharmaceuticals.

Propiedades

Número CAS |

40784-95-0 |

|---|---|

Fórmula molecular |

C12H15N |

Peso molecular |

173.25 g/mol |

Nombre IUPAC |

2-[4-(2-methylpropyl)phenyl]acetonitrile |

InChI |

InChI=1S/C12H15N/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |

Clave InChI |

INYXZKUEDMCFSU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)CC#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.